molecular formula C10H10N2O4 B597079 1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 1253792-60-7

1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B597079
CAS No.: 1253792-60-7
M. Wt: 222.2
InChI Key: WZTUATXXESWDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a key chemical building block in medicinal chemistry and drug discovery, primarily serving as a critical intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) . Its pyrido[2,3-d][1,3]oxazine-2,4-dione core is a privileged scaffold for generating compounds with potential biological activity. The structural motif of Mannich bases, a class to which related compounds belong, is extensively investigated for a wide spectrum of pharmacological effects, including as anticancer, antibacterial, and anticonvulsant agents . The 2-methoxyethyl side chain on the nitrogen atom can be strategically utilized to fine-tune the molecule's lipophilicity, thereby influencing its absorption and distribution properties in biological systems . This makes the compound a versatile precursor for constructing molecular libraries aimed at exploring structure-activity relationships and for the development of targeted therapies. Its primary research value lies in its role as a high-purity synthetic intermediate for pharmaceutical development and advanced organic synthesis .

Properties

IUPAC Name

1-(2-methoxyethyl)pyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-15-6-5-12-8-7(3-2-4-11-8)9(13)16-10(12)14/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTUATXXESWDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=CC=N2)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Urethane Precursors

Early routes involved cyclizing urethane derivatives bearing pre-installed 2-methoxyethyl groups. For example, heating a carbamate-functionalized pyridine derivative in toluene with p-toluenesulfonic acid (PTSA) induces intramolecular cyclization to form the oxazine ring. However, this method suffers from side reactions and lower yields (<60%) compared to annulation strategies.

Comparative Analysis of Preparation Methods

Method Conditions Yield Advantages Limitations
Organocatalyzed annulation25–50°C, 12–24 h, CO₂ pressure~75%High selectivity, mild conditionsRequires specialized catalysts
Cs₂CO₃ alkylation80°C, 16 h, acetonitrile/DMF~85%Scalable, simple workupSolvent purity critical
NaH alkylation66°C, 6–8 h, THF~70%Fast reactionPyrophoric reagent, moisture-sensitive
Urethane cyclization110°C, 24 h, PTSA catalyst<60%No organocatalyst neededLow yield, side reactions

Mechanistic Insights and Optimization

Annulation Reaction Mechanism

The organocatalyzed [4 + 2] annulation proceeds through a concerted transition state, where the thiourea catalyst hydrogen-bonds to both the allenamide and CO₂. Density functional theory (DFT) studies suggest that the endo transition state is favored, leading to the observed regioselectivity.

Alkylation Selectivity

The N1 position’s nucleophilicity is enhanced by electron-withdrawing groups on the oxazine ring, directing alkylation exclusively to this site. Steric effects from the pyrido moiety prevent substitution at adjacent nitrogen atoms .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
  • Molecular Formula : C₇H₄N₂O₃ (core structure); substituent (2-methoxyethyl) adds C₃H₇O₂ .
  • Molecular Weight : 164.12 g/mol (core); substituent increases molecular weight to ~206.2 g/mol.

Synthesis: The parent compound, 1H-pyrido[2,3-d][1,3]oxazine-2,4-dione, is synthesized via a one-step reaction between heterocyclic anhydrides and trimethylsilyl azide (TMSA), achieving yields up to 98% .

Physicochemical Properties :

  • Solubility : Enhanced by polar substituents like 2-methoxyethyl, improving solubility in organic solvents (e.g., DMF, DMSO) .
  • Stability : Susceptible to hydrolysis under acidic or basic conditions, similar to other 1,3-oxazine-diones .

Comparison with Structural Analogs

Key Findings :

  • Antioxidant Activity: The parent compound (35.4% DPPH inhibition) outperforms methyl and phenyl derivatives. Pyrazino analogs (e.g., 1H-pyrazino[2,3-d][1,3]oxazine-2,4-dione) show higher activity (up to 4.4-fold) .
  • Antimicrobial Activity : Activity decreases with bulkier substituents (e.g., phenyl, propyl), suggesting steric hindrance limits target binding .
  • Solubility : Polar substituents (e.g., 2-methoxyethyl) improve solubility, which may enhance bioavailability compared to hydrophobic groups .

Structural and Functional Insights

  • Electron-Withdrawing Groups : Nitro or carbonyl substituents (e.g., in 7-nitro-1H-benzo[d][1,3]oxazine-2,4-dione) increase reactivity but reduce stability .
  • Heterocyclic Variants: Replacement of pyrido with thieno or benzo rings (e.g., 1H-thieno[2,3-d][1,3]oxazine-2,4-dione) alters π-π stacking interactions, affecting binding to biological targets .

Key Differences from Analogs

Synthetic Accessibility : The parent compound is synthesized in high yield (98%), while alkylated derivatives require additional steps, reducing scalability .

Biological Activity

1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₁₁H₁₂N₂O₄
  • Molecular Weight : 236.22 g/mol
  • CAS Number : 1253792-09-4

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties. The compound exhibits a range of biological effects that make it a candidate for further investigation in cancer therapy.

Anticancer Activity

  • Mechanism of Action :
    • The compound has shown to induce apoptosis in cancer cells by disrupting microtubule dynamics, which is crucial for cell division. This disruption leads to mitotic arrest and subsequent cell death .
    • Molecular docking studies suggest that it binds to the colchicine site on tubulin, which is a well-known target for anticancer drugs .
  • Cell Line Studies :
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and A2780 (ovarian cancer) .
    • The IC50 values reported for this compound vary among different studies but indicate potent antiproliferative effects. For instance, compounds similar to this oxazine have shown IC50 values as low as 4.47 μM in certain contexts .

Data Table: Summary of Biological Activities

Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeMCF-7~52Microtubule disruption
AntiproliferativeA2780~4.47Apoptosis induction
Cell Cycle ArrestMCF-7N/AG2/M phase arrest

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various oxazine derivatives, this compound was identified as one of the most potent compounds. It demonstrated significant cell cycle arrest at the G2/M phase when treated with concentrations above its IC50 value in MCF-7 cells .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity of this compound with tubulin. The simulations indicated favorable interactions at the colchicine binding site, suggesting a mechanism similar to known tubulin inhibitors . This highlights its potential as a lead compound for further development in cancer therapeutics.

Q & A

Q. What are the common synthetic routes for synthesizing 1-(2-Methoxyethyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione?

Synthesis typically involves multi-step pathways, including cyclocondensation of substituted pyridine precursors with oxazine-forming reagents. Key steps include:

  • Reagent selection : Use of bases (e.g., K₂CO₃) or catalysts (e.g., Pd for cross-coupling) to facilitate nucleophilic substitution or ring closure .
  • Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for tracking intermediates and ensuring purity .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the final product .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR spectroscopy : ¹H and ¹³C NMR to assign protons and carbons, particularly distinguishing the methoxyethyl group (δ ~3.2–3.5 ppm for OCH₂CH₂OCH₃) .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings and confirms planarity of the pyrido-oxazine core .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .

Q. What in vitro assays are used to evaluate its biological activity?

  • Antioxidant activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, with IC₅₀ values compared to ascorbic acid .
  • Antimicrobial testing : Broth microdilution against Staphylococcus aureus and Escherichia coli to determine minimum inhibitory concentrations (MIC) .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature control : Higher yields (~70–80%) achieved at 80–100°C for cyclization steps, balancing reactivity and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes degradation .
  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency in functionalized derivatives .

Q. How do structural modifications (e.g., substituents) influence bioactivity?

  • Methoxyethyl group : Enhances solubility and pharmacokinetics by increasing hydrophilicity, as observed in analogues with similar substituents .
  • Electron-withdrawing groups : Substitutions on the pyridine ring (e.g., Cl, NO₂) improve binding to enzymatic targets (e.g., kinases) by modulating electron density .
  • Steric effects : Bulky substituents reduce activity due to hindered target binding, as shown in crystallographic docking studies .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay variability : Standardize DPPH assay protocols (e.g., concentration, incubation time) to minimize discrepancies, as seen in antioxidant studies where activity ranged from 17% to 79% .
  • Structural confirmation : Verify compound purity via HPLC (>95%) to exclude impurities affecting activity .
  • Computational validation : Use molecular docking (e.g., AutoDock Vina) to reconcile crystallographic data with observed bioactivity .

Q. What advanced techniques predict ADME/Tox properties?

  • In silico modeling : SwissADME or ADMETLab predict blood-brain barrier permeability and cytochrome P450 interactions .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS .
  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .

Q. How to assess thermal stability for formulation studies?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates suitability for solid dosage forms) .
  • Differential scanning calorimetry (DSC) : Identify melting points and polymorphic transitions critical for crystallization .

Q. What strategies address low solubility in aqueous systems?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility, as demonstrated in pyridopyrimidine derivatives .
  • Salt formation : Synthesize hydrochloride or sodium salts to improve dissolution rates .

Q. How to resolve enantiomeric purity in chiral derivatives?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
  • Circular dichroism (CD) : Correlate optical rotation with enantiomeric excess (ee) .

Methodological Notes

  • Cross-disciplinary validation : Combine crystallographic data (e.g., dihedral angles ) with computational models to refine synthetic strategies.
  • Contradiction mitigation : Replicate biological assays in triplicate and validate with orthogonal methods (e.g., SPR for binding affinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.